parathyroid hormone (1-34), Arg(2)-
Description
Overview of Parathyroid Hormone (PTH) and its Biological Significance
Parathyroid hormone (PTH) is a polypeptide hormone secreted by the four parathyroid glands located in the neck. nih.govnih.gov Its primary function is to regulate calcium and phosphate (B84403) levels in the bloodstream. clevelandclinic.orgwikipedia.org When blood calcium levels are low, the parathyroid glands release PTH. nih.gov This hormone then acts on three main targets: bones, kidneys, and the small intestine, to increase blood calcium levels. nih.govclevelandclinic.org
In bones, PTH stimulates the release of calcium from the vast mineral stores. wikipedia.org In the kidneys, it promotes the reabsorption of calcium, preventing its excretion in urine, and also stimulates the production of the active form of vitamin D. nih.govclevelandclinic.org Active vitamin D, in turn, enhances the absorption of calcium from the food we eat in the small intestine. clevelandclinic.org PTH also plays a role in phosphate regulation, generally leading to a net decrease in serum phosphate concentration. wikipedia.org The intricate balance of these actions is crucial for normal physiological function, including nerve impulse transmission and muscle contraction. nih.gov
The N-Terminal PTH(1-34) Fragment as a Research Scaffold
The full-length human PTH is an 84-amino acid polypeptide. wikipedia.org However, extensive research has shown that the biological activity of the hormone is contained within the N-terminal 34 amino acids. taylorandfrancis.comnih.gov This fragment, known as PTH(1-34) or teriparatide, is capable of binding to and activating the PTH1 receptor, mimicking the effects of the full-length hormone. bio-techne.compnas.org Consequently, PTH(1-34) has become a fundamental research tool and a scaffold for the development of various analogs. nih.govnih.gov Its smaller size makes it easier and more cost-effective to synthesize and modify for structure-activity relationship studies. nih.gov
Rationale for Amino Acid Modifications in PTH Analogs: Focus on Arg(2)
The modification of amino acids within the PTH(1-34) sequence is a key strategy for researchers seeking to understand the specific roles of individual residues in receptor binding and activation. nih.gov By substituting specific amino acids, scientists can probe the conformational requirements of the hormone-receptor interaction and develop analogs with altered properties, such as increased potency, prolonged action, or selective signaling pathways. nih.govnih.gov
The substitution of the second amino acid, which is typically valine in human PTH, with arginine (Arg) has been a subject of significant investigation. This modification at position 2 has been shown to have profound effects on the analog's interaction with the PTH receptor, revealing important differences in the receptor's structure and function across different species. nih.govphysiology.org
Academic Research Landscape of PTH(1-34), Arg(2)-
Research involving PTH(1-34), Arg(2)- has primarily focused on its differential effects on PTH receptors from different species, particularly rat and opossum. nih.govphysiology.org Studies have revealed that this single amino acid substitution can dramatically alter the binding affinity and signaling response of the analog, acting as a full agonist in one species and a weak partial agonist in another. nih.gov This has made PTH(1-34), Arg(2)- a valuable probe for identifying the specific regions and amino acid residues within the PTH receptor that are critical for recognizing the N-terminus of the hormone and for initiating the downstream signaling cascade. nih.govoup.com
Scope and Objectives of the Research Review
This review will synthesize the key research findings related to the chemical compound parathyroid hormone (1-34), Arg(2)-. The primary objective is to provide a comprehensive overview of its role in advancing our understanding of PTH receptor biology. The subsequent sections will detail the specific research findings and their implications for the field of endocrinology.
Detailed Research Findings on Parathyroid Hormone (1-34), Arg(2)-
The following table summarizes key findings from studies investigating the properties and actions of the parathyroid hormone (1-34), Arg(2)- analog.
| Research Area | Key Findings | Species/Cell Line | Reference |
| Receptor Binding Affinity | [Arg2]PTH-(1-34) bound to the rat osteosarcoma cell line (ROS 17/2.8) with a 2-fold higher apparent affinity than to the opossum kidney cell line (OK). | Rat (ROS 17/2.8), Opossum (OK) | nih.gov |
| Receptor Binding Affinity | [Arg2]PTH-(1-34) bound to the cloned rat PTH receptor with 7-fold higher affinity than to the cloned opossum PTH receptor when expressed in COS-7 cells. | Rat, Opossum (cloned receptors in COS-7 cells) | nih.gov |
| Signal Transduction (cAMP Stimulation) | [Arg2]PTH-(1-34) was a weak partial agonist for cAMP stimulation in ROS 17/2.8 cells. | Rat (ROS 17/2.8) | nih.gov |
| Signal Transduction (cAMP Stimulation) | [Arg2]PTH-(1-34) was a full cAMP agonist in OK cells. | Opossum (OK) | nih.gov |
| Signal Transduction (cAMP Stimulation) | [Arg2]PTH-(1-34) was a much weaker agonist with the cloned rat receptor than with the cloned opossum receptor expressed in COS-7 cells. | Rat, Opossum (cloned receptors in COS-7 cells) | nih.gov |
| Receptor Domain Identification | Studies with rat/opossum PTH receptor chimeras suggested that the membrane-spanning region of the receptor contributed to the different binding and signaling responses to [Arg2]PTH-(1-34). | Rat, Opossum | nih.gov |
| Specific Amino Acid Identification | Point mutation analysis identified three sites in or near the extracellular ends of transmembrane domains V and VI that specifically affected [Arg2]PTH-(1-34) binding and signaling. | Rat, Opossum | nih.gov |
| Agonist/Antagonist Profile | [Arg2]PTH-(1–34) acts as an agonist with the opossum PTH1R and an antagonist with the rat PTH1R. | Opossum, Rat | physiology.org |
Properties
CAS No. |
136250-66-3 |
|---|---|
Molecular Formula |
C8H5NO2 |
Synonyms |
parathyroid hormone (1-34), Arg(2)- |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Parathyroid Hormone 1 34 , Arg 2
Parathyroid Hormone Receptor 1 (PTH1R) Binding Characteristics
The interaction between parathyroid hormone (PTH) analogs and the parathyroid hormone 1 receptor (PTH1R) is a critical determinant of their biological activity. The analog parathyroid hormone (1-34), Arg(2)-, denoted as [Arg(2)]PTH(1-34), exhibits unique binding characteristics that have been the subject of extensive research.
The binding of PTH and its analogs to PTH1R is a complex process. Studies have shown that N-terminal fragments of PTH, such as PTH(1-34), are sufficient for high-affinity binding to the receptor. nih.gov The binding affinity of these ligands is in the nanomolar range. researchgate.net Kinetic analyses have revealed that different PTH analogs can have distinct association and dissociation rates. For instance, PTH(1-34) has a modestly higher affinity for PTH1R compared to parathyroid hormone-related protein (PTHrP)(1-34), which is attributed in part to a slower dissociation rate. researchgate.netbiorxiv.org
Research on [Arg(2)]PTH(1-34) has revealed species-specific differences in binding affinity. For example, [Arg(2)]PTH(1-34) binds to the cloned rat PTH receptor with a 7-fold higher affinity than to the cloned opossum PTH receptor. nih.gov This suggests that specific amino acid residues within the receptor's transmembrane region influence the binding of this particular analog. nih.gov
Table 1: Binding Affinity of PTH Analogs to PTH1R
| Ligand | Receptor Species | Binding Affinity (Fold Difference) | Reference |
|---|---|---|---|
| [Arg(2)]PTH(1-34) | Rat | 7-fold higher | nih.gov |
| [Arg(2)]PTH(1-34) | Opossum | - | nih.gov |
| PTH(1-34) | Not specified | ~4-fold higher than PTHrP(1-34) | biorxiv.org |
| PTHrP(1-34) | Not specified | - | biorxiv.org |
The substitution of the native amino acid at position 2 with arginine significantly alters the ligand's interaction with PTH1R. This modification in [Arg(2)]PTH(1-34) has been shown to result in different functional outcomes depending on the species of the receptor. While it acts as a full agonist for cyclic AMP (cAMP) stimulation in opossum kidney cells, it is only a weak partial agonist in rat osteosarcoma cells. nih.gov This differential activity points to the importance of the amino-terminus of the hormone in receptor activation and highlights differences in the ligand-binding pocket of the rat and opossum PTH receptors. nih.govoup.com
Studies using rat/opossum PTH1R chimeras and point mutations have identified specific residues in the transmembrane domain (TMD) of the receptor that are critical for the altered binding and signaling of [Arg(2)]PTH(1-34). nih.govresearchgate.net Specifically, residues at the extracellular ends of transmembrane helices 5 and 6 in the rat PTH1R have been implicated in determining the signaling specificity of this analog. physiology.org This indicates that the Arg(2) modification influences how the N-terminal portion of the ligand interacts with the transmembrane core of the receptor to induce a signaling response.
The interaction between PTH(1-34) and PTH1R is generally understood through a "two-site" or "two-domain" model. nih.govresearchgate.netnih.gov This model posits that the binding event occurs in two main steps:
Site 1 Interaction: The C-terminal portion of the ligand (approximately residues 15-34) first docks with the N-terminal extracellular domain (ECD) of the PTH1R. researchgate.netnih.gov This initial interaction is responsible for the majority of the binding affinity and specificity. nih.govpnas.org
Site 2 Interaction: Following the initial docking, the N-terminal portion of the ligand (approximately residues 1-14) interacts with the transmembrane domain and extracellular loops of the receptor. researchgate.netnih.gov This second interaction is crucial for inducing the conformational changes in the receptor that lead to its activation and subsequent intracellular signaling. nih.gov
The Arg(2) modification in [Arg(2)]PTH(1-34) is located within this critical N-terminal activation domain, and its interaction with the transmembrane region of the receptor is a key determinant of the resulting biological response. nih.gov
Ligand binding to PTH1R induces significant conformational changes within the receptor, which are essential for its activation. nih.gov The receptor is thought to exist in at least two distinct high-affinity conformations: R0 (G protein-uncoupled) and RG (G protein-coupled). nih.govbiorxiv.org Different ligands can exhibit selectivity for these conformations. For example, PTH(1-34) can bind to the R0 conformation with a higher affinity than PTHrP(1-36), leading to prolonged cAMP responses. biorxiv.org
The binding of an agonist like PTH(1-34) triggers movements within the transmembrane helices of PTH1R. nih.gov Specifically, studies have shown relative movements between transmembrane helices 2 and 7 upon ligand binding. nih.gov While specific studies detailing the precise conformational changes induced by [Arg(2)]PTH(1-34) are limited, it is understood that the interaction of its modified N-terminus with the transmembrane domain directly influences the receptor's conformational state, thereby affecting G-protein coupling and downstream signaling. nih.govresearchgate.net
G-Protein Coupling and Downstream Signaling Pathways
The binding of an agonist to PTH1R initiates a cascade of intracellular signaling events, primarily through the activation of heterotrimeric G proteins.
PTH1R primarily couples to the Gs alpha subunit (Gαs) of the G protein. nih.gov Upon activation by an agonist, PTH1R catalyzes the exchange of GDP for GTP on Gαs. This leads to the activation of adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP). researchgate.netfrontiersin.orgnih.gov The accumulation of intracellular cAMP subsequently activates protein kinase A (PKA), which then phosphorylates various downstream target proteins, mediating many of the physiological effects of PTH. researchgate.netfrontiersin.orgnih.govoup.com
The signaling response to [Arg(2)]PTH(1-34) through this pathway is, as previously mentioned, species-dependent. In systems where it acts as a full agonist, such as with the opossum PTH receptor, it efficiently stimulates the Gs-adenylyl cyclase/cAMP/PKA pathway. nih.gov However, with the rat receptor, its capacity to activate this pathway is significantly weaker, classifying it as a weak partial agonist in this context. nih.govoup.com This difference in signaling efficacy is directly linked to the specific interactions between the Arg(2)-modified N-terminus of the ligand and the transmembrane domain of the receptor. nih.gov
Activation of Gq-Phospholipase C (PLC)/PKC Pathway
The parathyroid hormone receptor 1 (PTH1R), a class B G protein-coupled receptor (GPCR), is known to couple to multiple G proteins, leading to the activation of various signaling cascades. One of the principal pathways activated by PTH(1-34) is the Gq-Phospholipase C (PLC)/Protein Kinase C (PKC) pathway. Activation of Gq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates PKC. This pathway is crucial for mediating some of the physiological effects of PTH. elifesciences.orgnih.gov
While the activation of the PLC/PKC pathway by the native PTH(1-34) is well-documented, specific data on the direct activation of this pathway by parathyroid hormone (1-34), Arg(2)- is limited in the available scientific literature. However, studies on other N-terminally modified PTH analogs suggest that alterations in this region can significantly impact PLC activation. For instance, some modifications can lead to a dissociation between the activation of the adenylyl cyclase and PLC pathways. acs.org This suggests that the Arg(2) substitution could potentially alter the coupling of the PTH receptor to Gq, thereby modulating the activation of the PLC/PKC pathway. Further research is required to delineate the precise effects of the Arg(2) modification on this specific signaling cascade.
Exploration of Other Intracellular Signaling Pathways (e.g., MAPK/ERK, PLD)
Beyond the canonical Gs/cAMP and Gq/PLC pathways, the PTH1R can also activate other important intracellular signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and Phospholipase D (PLD) pathways. The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. oup.com PTH(1-34) has been shown to activate the MAPK/ERK pathway in various cell types, an effect that can be mediated through both G protein-dependent and β-arrestin-dependent mechanisms. doi.orgmdpi.com
Activation of the PLD pathway by PTH(1-34) has also been reported. nih.gov PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid and choline, and plays a role in various cellular processes, including membrane trafficking and cytoskeletal organization. frontiersin.org
Similar to the PLC/PKC pathway, there is a scarcity of specific research directly investigating the modulation of the MAPK/ERK and PLD pathways by parathyroid hormone (1-34), Arg(2)-. Given that the N-terminus of PTH is crucial for receptor activation, it is plausible that the Arg(2) substitution could influence these alternative signaling pathways. The signaling bias introduced by this modification might lead to preferential activation or inhibition of these pathways compared to the native hormone.
Signaling Bias and Receptor Conformation Selectivity Induced by Arg(2)
The concept of "signaling bias" or "functional selectivity" has emerged as a crucial paradigm in GPCR pharmacology. It describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. The PTH1R is known to exist in at least two different high-affinity conformations: a G protein-uncoupled state (R0) and a G protein-coupled state (RG). oup.compnas.orgnih.gov The selectivity of a ligand for one of these conformations can determine the duration and nature of the cellular response. oup.compnas.org For example, ligands that preferentially bind to the R0 conformation tend to induce more sustained signaling. pnas.org
The Arg(2) modification in parathyroid hormone (1-34) has been shown to induce signaling bias. Studies have demonstrated that [Arg2]PTH-(1-34) can exhibit altered binding affinity and signaling efficacy depending on the species of the PTH receptor. For instance, [Arg2]PTH-(1-34) bound to the rat PTH receptor with a higher affinity than to the opossum PTH receptor. nih.gov However, it acted as a much weaker agonist for cAMP stimulation in cells with the rat receptor compared to those with the opossum receptor. nih.gov This suggests that the Arg(2) substitution alters the interaction of the ligand with the transmembrane region of the receptor, thereby influencing receptor conformation and subsequent signaling output. nih.gov This differential signaling highlights the role of the second amino acid position in determining the conformational selectivity of the ligand and its ability to induce a biased signaling response.
Table 1: Signaling Bias of Parathyroid Hormone (1-34), Arg(2)-
| Receptor Species | Binding Affinity | cAMP Stimulation | Implied Signaling Bias |
|---|---|---|---|
| Rat PTH Receptor | Higher | Weaker Agonist | Biased away from cAMP pathway |
Cellular Responses to Parathyroid Hormone (1-34), Arg(2)- in Preclinical Models
The distinct signaling profile of parathyroid hormone (1-34), Arg(2)- is expected to translate into unique cellular responses in preclinical models. While specific data for this analog is sparse, we can infer potential effects based on the known actions of PTH(1-34) and the observed signaling bias.
Modulation of Gene Expression Profiles
Parathyroid hormone is a potent regulator of gene expression in its target cells, primarily osteoblasts and kidney cells. Intermittent administration of PTH(1-34) is known to upregulate the expression of genes involved in bone formation, such as those encoding for Runx2, osteocalcin, and type I collagen, while also influencing the expression of factors that regulate bone resorption, like RANKL and osteoprotegerin (OPG). memphis.edu In vivo, PTH(1-34) has been shown to transiently stimulate the expression of immediate early response genes like c-fos, c-jun, and c-myc in trabecular bone cells. nih.gov
Given that parathyroid hormone (1-34), Arg(2)- exhibits biased signaling, it is highly probable that it would modulate a distinct set of genes compared to the native hormone. For instance, a bias away from the cAMP pathway might lead to a different pattern of gene expression for cAMP-responsive element (CRE)-containing genes. The specific gene expression profile induced by this analog would depend on the relative engagement of different signaling pathways in a particular cell type.
Regulation of Cellular Proliferation and Differentiation
Parathyroid hormone exerts complex effects on cellular proliferation and differentiation. In bone, intermittent PTH(1-34) administration promotes the proliferation and differentiation of osteoblasts, contributing to its anabolic effect on bone mass. mdpi.comelifesciences.org Conversely, continuous exposure to PTH can have different effects. PTH(1-34) has also been shown to influence the differentiation of other cell types, such as chondrocytes. nih.gov
The signaling bias of parathyroid hormone (1-34), Arg(2)- would likely translate into altered regulation of cellular proliferation and differentiation. For example, if the Arg(2) modification leads to a reduced activation of the MAPK/ERK pathway, a key regulator of cell proliferation, it might have a less pronounced proliferative effect compared to native PTH(1-34). The specific outcome on cell fate would be context-dependent, relying on the cell type and the specific signaling pathways that are preferentially activated by this analog.
Impact on Cellular Transport Systems (e.g., calcium, phosphate)
A primary physiological role of parathyroid hormone is the regulation of calcium and phosphate (B84403) homeostasis. PTH enhances the reabsorption of calcium in the kidneys and stimulates the release of calcium from bone. nih.gov It also promotes the excretion of phosphate by the kidneys. pnas.org These effects are mediated by the regulation of various ion transport systems in target cells.
The impact of parathyroid hormone (1-34), Arg(2)- on cellular calcium and phosphate transport is an area that requires further investigation. The known signaling bias of this analog could lead to differential regulation of these transport systems. For instance, if the activation of the PLC/PKC pathway, which is involved in calcium signaling, is altered by the Arg(2) substitution, this could directly affect cellular calcium handling. Similarly, the regulation of phosphate transporters, which can be influenced by both cAMP-dependent and independent pathways, might be different in response to this analog compared to PTH(1-34).
Table 2: Summary of Potential Cellular Responses to Parathyroid Hormone (1-34), Arg(2)-
| Cellular Response | Known Effect of PTH(1-34) | Hypothesized Effect of PTH(1-34), Arg(2)- |
|---|---|---|
| Gene Expression | Modulates genes for bone formation and resorption | Induces a distinct gene expression profile due to signaling bias |
| Proliferation & Differentiation | Promotes osteoblast proliferation and differentiation (intermittent) | May have altered effects depending on the balance of activated signaling pathways |
| Calcium & Phosphate Transport | Regulates ion transporters to maintain homeostasis | Potentially altered regulation of calcium and phosphate transport systems |
Preclinical Research Methodologies and Mechanistic Findings
In Vitro Cellular Models for Investigating Parathyroid Hormone (1-34), Arg(2)-
In vitro cell-based assays are fundamental tools for characterizing the pharmacological properties of parathyroid hormone (1-34), Arg(2)-. These models offer controlled environments to study specific cellular responses, receptor binding affinities, and downstream signaling events.
Osteoblastic Cell Lines (e.g., ROS 17/2.8, UMR106, MC3T3-E1)
Osteoblastic cell lines are crucial for investigating the effects of parathyroid hormone (1-34), Arg(2)- on bone cells. The rat osteosarcoma cell line, ROS 17/2.8, has been a key model in these studies. Early research demonstrated that [Arg2]PTH-(1-34) binds to ROS 17/2.8 cells with a higher affinity compared to its binding to the opossum kidney (OK) cell line. nih.gov Despite this higher affinity, it acts as a weak partial agonist for cyclic AMP (cAMP) stimulation in these cells. nih.gov This differential response suggested that the rat and opossum PTH receptors have distinct regions that are recognized by the amino-terminus of the hormone. nih.gov
The UMR-106 osteoblastic cell line has also been utilized to study PTH signaling. Research has shown that PTH treatment stimulates ERK activity in these cells. umich.edu Furthermore, studies comparing gene expression changes induced by PTH-(1-34) and a 14-mer peptide agonist in UMR106 cells have provided insights into the transcriptional responses to PTH receptor activation. nih.gov
The MC3T3-E1 mouse osteoblastic cell line is another valuable model. Studies have shown that PTH (1-34) can enhance the expression of alkaline phosphatase (ALP) and promote the differentiation of these cells. umich.edunih.gov Research in MC3T3-E1 cells has also revealed that PTH can modulate the kinetics of mechanosensitive cation channels, a response that is enhanced by the hormone. researchgate.net
| Cell Line | Species | Key Findings with PTH Analogs |
| ROS 17/2.8 | Rat | [Arg2]PTH-(1-34) shows higher binding affinity but is a weak partial agonist for cAMP stimulation compared to its action in OK cells. nih.gov |
| UMR106 | Rat | PTH stimulates ERK activity. umich.edu Gene expression profiling reveals transcriptional responses to PTH receptor agonists. nih.gov |
| MC3T3-E1 | Mouse | PTH (1-34) enhances ALP expression and differentiation. umich.edunih.gov PTH enhances the cellular response to fluid shear. researchgate.net |
Renal Cell Lines (e.g., HEK-293, OK cells)
Renal cell lines are instrumental in studying the interaction of parathyroid hormone (1-34), Arg(2)- with its receptor in a kidney context. Human Embryonic Kidney (HEK-293) cells are frequently used due to their robust growth and high transfection efficiency, making them ideal for expressing recombinant PTH receptors. nih.govnih.govdoi.org For instance, HEK-293 cells stably expressing the human PTH/PTHrP receptor have been used in photoaffinity cross-linking studies to map the hormone-receptor binding domain. nih.govnih.govdoi.org These cells, when transfected with the PTH receptor, are also used to assess downstream signaling, such as inositol (B14025) phosphate (B84403) synthesis and cAMP production. apexbt.com
The opossum kidney (OK) cell line has been particularly important in comparative studies with the ROS 17/2.8 osteoblastic cell line. In contrast to its effect on ROS 17/2.8 cells, [Arg2]PTH-(1-34) acts as a full cAMP agonist in OK cells, despite having a lower binding affinity. nih.gov This observation was pivotal in suggesting that species-specific differences in the PTH receptor dictate the functional response to this analog. nih.gov Further studies using cloned receptors from these cell lines expressed in COS-7 cells confirmed these differential responses. nih.gov
| Cell Line | Species | Key Findings with PTH Analogs |
| HEK-293 | Human | Stably express recombinant PTH receptors for photoaffinity cross-linking and signaling assays (cAMP, inositol phosphate). nih.govnih.govdoi.orgapexbt.com |
| OK cells | Opossum | [Arg2]PTH-(1-34) is a full cAMP agonist, contrasting with its partial agonist activity in ROS 17/2.8 cells. nih.gov |
Reporter Gene Assays for Pathway Activation (e.g., cAMP, luciferase)
Reporter gene assays are a powerful tool to quantify the activation of specific signaling pathways initiated by parathyroid hormone (1-34), Arg(2)-. The most common pathway studied is the adenylyl cyclase/protein kinase A (PKA) pathway, which leads to the production of cyclic AMP (cAMP). physiology.org The measurement of intracellular cAMP levels is a direct indicator of Gs protein-coupled receptor activation. nih.gov
Luciferase reporter assays are also widely employed. In these assays, a reporter gene, such as luciferase, is placed under the control of a promoter containing a cAMP response element (CRE). oup.com Activation of the PKA pathway leads to the phosphorylation of CRE-binding protein (CREB), which then binds to the CRE and drives the expression of the luciferase gene. The resulting luminescence can be easily quantified and provides a measure of gene transcription activated by the signaling cascade. oup.com These assays have been used in various cell lines, including SAOS2 cells, to evaluate the activity of PTH analogs. oup.com
| Assay Type | Principle | Application in PTH Research |
| cAMP Assay | Measures intracellular levels of the second messenger cyclic AMP, typically via immunoassays or biosensors. nih.gov | Quantifies the activation of the Gs-adenylyl cyclase pathway by PTH analogs. nih.govphysiology.org |
| Luciferase Reporter Assay | A promoter with a cAMP response element (CRE) drives the expression of the luciferase enzyme. Pathway activation leads to light production. oup.com | Measures gene transcription downstream of the PKA pathway in response to PTH analogs. oup.com |
Receptor Mutagenesis and Chimera Studies
Receptor mutagenesis and the creation of chimeric receptors have been indispensable for identifying the specific domains and amino acid residues of the PTH receptor that are critical for binding and signaling of parathyroid hormone (1-34), Arg(2)-. By swapping domains between different species' PTH receptors (e.g., rat and opossum), researchers have been able to pinpoint regions responsible for the observed differences in ligand affinity and efficacy. physiology.orgresearchgate.net
Studies with rat/opossum PTH receptor chimeras revealed that the transmembrane-spanning region of the receptor is a key determinant of the differential binding and signaling responses to [Arg2]PTH-(1-34). nih.gov Further refinement through point mutation analysis identified three specific sites located in or near the extracellular ends of transmembrane domains V and VI that significantly impact the binding and signaling of this analog. nih.govphysiology.org These studies have been fundamental to the "two-site" model of PTH receptor activation, where the C-terminal portion of the ligand binds to the N-terminal extracellular domain of the receptor, and the N-terminal portion of the ligand interacts with the transmembrane domain to initiate signaling. researchgate.net
Photoaffinity Cross-linking Studies for Receptor Domain Mapping
Photoaffinity cross-linking is a powerful biochemical technique used to directly identify the points of contact between a ligand and its receptor. This method involves synthesizing a version of the ligand, in this case, a parathyroid hormone analog, that contains a photoreactive group. nih.govnih.gov Upon binding to the receptor, this group can be activated by UV light to form a covalent bond with the receptor, permanently linking the two molecules.
Subsequent enzymatic or chemical cleavage of the cross-linked hormone-receptor complex allows for the identification of the specific receptor domain that was in close proximity to the photoreactive probe on the ligand. nih.govnih.gov For example, a photoreactive PTH agonist was used to identify a contact domain within the human PTH/PTHrP receptor corresponding to amino acids 173-189, located in the C-terminal region of the N-terminal extracellular domain. nih.govnih.gov Another study using a PTH-(1-34) analog with a photoreactive benzoylphenylalanine at position 1 identified Met425 in the sixth transmembrane helix as a contact point. doi.orgsemanticscholar.org These studies provide direct physical evidence for the "two-site" binding model. physiology.org
Ex Vivo Tissue Culture Models
Ex vivo tissue culture models bridge the gap between in vitro cell-based assays and in vivo animal studies. These models utilize intact tissues cultured outside the organism, preserving the complex three-dimensional architecture and cellular heterogeneity of the native environment. For parathyroid hormone research, classic ex vivo models include fetal rat long-bone explant cultures and neonatal mouse calvarial cultures. nih.gov
In fetal rat long-bone explants prelabeled with 45Ca, the release of radioactive calcium into the culture medium is used as a measure of osteoclast-mediated bone resorption. nih.gov Studies have used this system to characterize the bone-resorbing activity of PTH analogs. nih.gov Similarly, neonatal mouse calvarial explants are used to assess effects on both bone resorption and formation. Parameters such as collagen synthesis (measured by [3H]proline incorporation) and cell proliferation can be quantified in response to treatment with PTH analogs. nih.gov These ex vivo models have been instrumental in confirming that novel PTH analogs can elicit qualitatively similar biological responses to the parent PTH-(1-34) peptide. nih.gov
Bone Organ Culture Systems
In vitro bone culture systems have been utilized to investigate the cellular mechanisms through which PTH analogs influence bone cell activity. Studies have employed coculture systems containing both osteoblastic stromal cells and hematopoietic spleen cells, which are precursors to osteoclasts. In one such system, the addition of [Arg(2)]human PTH-(1-34) was shown to cause a partial stimulation of osteoclast-like cell formation. ysu.am This effect was notably suppressed by 17β-E2, indicating an interaction between the signaling pathways of this PTH analog and estrogen in modulating osteoclastogenesis. ysu.am These coculture models, which mimic the cellular interactions within the bone microenvironment, are crucial for understanding how specific analogs like [Arg(2)]-PTH(1-34) modulate the balance between bone formation and resorption at the tissue level.
Analysis of Primary Cell Cultures from Animal Tissues
The analysis of [Arg(2)]-PTH(1-34) in primary cell cultures and established cell lines from different animal tissues has been fundamental to understanding its species-specific activity. Seminal studies compared the analog's effects on the rat osteosarcoma cell line, ROS 17/2.8, which is rich in osteoblastic characteristics, and the opossum kidney (OK) cell line. scribd.com These investigations revealed a striking divergence in cellular response. While [Arg(2)]-PTH(1-34) acted as a full agonist for cyclic AMP (cAMP) stimulation in OK cells, it functioned as only a weak partial agonist in ROS 17/2.8 cells. scribd.com
Further studies using cocultures of clonal marrow stromal cells (MS1) and normal mouse spleen cells demonstrated that [Arg(2)]hPTH-(1-34) could induce the formation of multinucleated osteoclast-like cells, a response that was sensitive to inhibition by estrogen. ysu.am This suggests that even as a weak agonist in rodent cells, the analog can still engage the signaling pathways necessary for osteoclast differentiation, providing a model to study the minimal signaling requirements for this process.
In Vivo Animal Models for Mechanistic Studies
The unique in vitro properties of [Arg(2)]-PTH(1-34) make it a valuable, albeit complex, tool for in vivo investigations. Its utility lies not as a therapeutic agent, but as a molecular probe to dissect receptor function in living organisms.
Rodent Models (e.g., mice, rats) for Pharmacodynamic Investigations
While extensive pharmacodynamic data for [Arg(2)]-PTH(1-34) in rodent models are not widely published, its behavior can be predicted from its in vitro profile at the rat PTH receptor. In vitro, the analog is a weak partial agonist or antagonist at the rat PTH1R. scribd.com This contrasts sharply with the parent compound, PTH(1-34), which is a potent agonist in rodents, leading to robust increases in serum calcium, bone formation, and the expression of downstream target genes.
Based on its in vitro antagonism in rat cells, it is anticipated that systemic administration of [Arg(2)]-PTH(1-34) in rats or mice would result in blunted or even inhibitory effects on classic PTH-mediated responses, such as acute calcium mobilization. This makes the analog an ideal tool for in vivo studies aimed at determining the physiological consequences of antagonizing the PTH1R or for investigating the threshold of signal activation required to elicit specific biological effects. For instance, comparing its effects to a full agonist like PTH(1-34) could illuminate the degree of cAMP signaling required to switch the systemic response from catabolic to anabolic.
Comparative Studies in Different Species for Receptor Specificity
Comparative studies have been the cornerstone of research into [Arg(2)]-PTH(1-34), revealing its remarkable species-dependent receptor specificity. The primary finding is that the analog exhibits divergent binding and signaling properties between rat and opossum PTH receptors. scribd.com
In competitive binding assays, [Arg(2)]-PTH(1-34) paradoxically binds to the cloned rat PTH receptor with a significantly higher affinity (7-fold) than it does to the cloned opossum PTH receptor. scribd.com However, in functional assays measuring cAMP stimulation, the opposite is true: it is a much weaker agonist at the rat receptor compared to the opossum receptor, where it functions as a full agonist. scribd.com This dissociation between binding affinity and signal transduction has been instrumental in identifying the specific regions of the PTH receptor involved in recognizing the N-terminal portion of the hormone and translating that binding event into a functional response. scribd.com Chimeric receptor studies have pinpointed the membrane-spanning region of the PTH1R as a key contributor to these differential responses. scribd.com
Table 1: Comparative Receptor Activity of [Arg(2)]-PTH(1-34)
| Receptor Source | Relative Binding Affinity | cAMP Agonist Activity | Reference |
|---|---|---|---|
| Rat PTH Receptor (cloned) | High (7-fold higher than opossum) | Weak Partial Agonist | scribd.com |
| Opossum PTH Receptor (cloned) | Low | Full Agonist | scribd.com |
Investigating Molecular and Cellular Responses in Target Tissues (e.g., bone, kidney)
The molecular and cellular responses to [Arg(2)]-PTH(1-34) in target tissues like bone and kidney are directly linked to its species-specific receptor activity. In rodent models, where the analog acts as a weak agonist or antagonist, its ability to stimulate downstream molecular pathways is attenuated compared to the native PTH(1-34).
In bone, PTH(1-34) administration in mice robustly stimulates cAMP production and alters the expression of key genes regulating bone turnover, such as increasing the mRNA levels for RANK-ligand (RANKL) and decreasing those for osteoprotegerin (OPG). Given that [Arg(2)]-PTH(1-34) is a poor activator of cAMP in rat osteoblastic cells, it would be expected to be a weak inducer of these genetic changes in rodent bone in vivo. scribd.com This makes it a useful negative control or antagonist in studies designed to probe the cAMP-dependency of PTH-induced gene expression in bone cells.
Similarly, in the kidney, PTH(1-34) injection leads to a rapid increase in tissue cAMP levels, which is a primary driver of its effects on phosphate and calcium transport. The weak agonism of [Arg(2)]-PTH(1-34) at the rat receptor suggests it would elicit a much weaker cAMP response in the rodent kidney, leading to diminished effects on renal mineral handling. scribd.com This allows researchers to investigate the consequences of selectively dampening PTH-receptor signaling in the kidney.
Synthetic Chemistry and Analytical Characterization of Parathyroid Hormone 1 34 , Arg 2
Peptide Synthesis Methodologies
The creation of specific PTH analogs like Parathyroid Hormone (1-34), Arg(2)- relies on precise and controlled chemical synthesis methods or advanced biotechnological approaches.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for producing synthetic peptides, including analogs of parathyroid hormone. This method involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer support. The process begins with the C-terminal amino acid attached to the resin, followed by cycles of deprotection of the N-terminal and coupling of the next amino acid.
For the synthesis of human PTH(1-34) and its analogs, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the temporary protection of the α-amino group. oup.com Side-chain functional groups of the amino acids are protected with more permanent protecting groups that are removed only at the final cleavage step. For instance, in the synthesis of chicken PTH-(1-34)NH2, t-Boc (tert-butyloxycarbonyl) protection was used for all α-amino groups, with various side-chain protections like cyclohexyl and benzyl (B1604629) esters for Aspartic and Glutamic acid, respectively. oup.com
The choice of resin is also crucial. For producing a C-terminally amidated peptide, a benzhydrylamine resin is often used. acs.org The coupling of amino acids is typically facilitated by activating agents to form a peptide bond. In some cases, to ensure complete reaction, a "double coupling" strategy is used where the coupling step is repeated. oup.com After the successful assembly of the 34-amino acid chain, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, often using a strong acid cocktail like trifluoroacetic acid (TFA). oup.com
The crude peptide obtained after cleavage contains the desired product along with various by-products, such as deletion sequences (peptides missing one or more amino acids) or incompletely deprotected peptides. Therefore, rigorous purification is essential.
Considerations for Incorporating Non-Standard Amino Acids like Arg(2)
The incorporation of a non-standard or modified amino acid, such as Arginine at position 2 instead of the native Serine in human PTH(1-34), presents specific challenges in SPPS. Arginine's side chain contains a strongly basic guanidinium (B1211019) group that requires robust protection throughout the synthesis to prevent side reactions. mdpi.com
Common protecting groups for the Arginine side chain include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and less commonly, NO2 (nitro). mdpi.com The choice of protecting group is critical as it must be stable throughout the multiple cycles of deprotection and coupling but readily removable at the final cleavage step without degrading the peptide. The NO2 group, for instance, has been revisited as it can prevent the formation of a δ-lactam, a common side reaction during Arginine incorporation. mdpi.com
The coupling of the protected Arginine derivative itself can be challenging. Due to the bulky nature of both the amino acid and its protecting group, steric hindrance can slow down the coupling reaction, potentially leading to incomplete coupling and the formation of deletion sequences. To overcome this, extended coupling times or the use of more potent coupling reagents may be necessary. The efficiency of each coupling step is often monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test or the fluorescamine (B152294) test to ensure the completion of the reaction before proceeding to the next cycle. tandfonline.com
Recombinant DNA Technology Approaches
As an alternative to chemical synthesis, recombinant DNA technology offers a powerful method for producing larger quantities of peptides like PTH(1-34) and its analogs. This approach involves inserting a synthetic gene encoding the desired peptide sequence into a host organism, typically Escherichia coli. nih.govasm.org
Often, the peptide is expressed as a fusion protein, linked to a larger, more stable protein partner. nih.govasm.orgnih.gov This strategy can enhance the expression levels and solubility of the target peptide and protect it from degradation by host cell proteases. researchgate.net A common fusion partner is thioredoxin. researchgate.net
A specific cleavage site is usually engineered between the fusion partner and the peptide of interest. This allows for the selective release of the target peptide after purification of the fusion protein. nih.govasm.orgresearchgate.net For instance, a linker containing a recognition site for an enzyme like Kex2 protease or enterokinase can be used. nih.govasm.orgresearchgate.net
After expression, the fusion protein is typically isolated from the host cells. If the protein is expressed in an insoluble form as inclusion bodies, it needs to be solubilized using denaturing agents like urea (B33335) and then refolded. nih.govasm.org The purified fusion protein is then treated with the specific protease to cleave off the target peptide. The final step involves purifying the recombinant peptide from the fusion partner and the protease.
To produce an analog like Parathyroid Hormone (1-34), Arg(2)-, the synthetic gene would be designed to encode for Arginine at the second position. This method can be cost-effective for large-scale production, yielding a highly pure product. nih.govasm.org
Purification Strategies
Following synthesis, the crude peptide mixture must undergo rigorous purification to isolate the target compound to a high degree of purity, often greater than 95-98%. oup.comnih.govgenscript.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) Purification (e.g., RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for purifying synthetic peptides. nih.gov Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose. oup.comoup.comnih.gov
In RP-HPLC, the crude peptide mixture is loaded onto a column packed with a non-polar stationary phase, typically silica (B1680970) particles chemically modified with C18 (octadecyl) alkyl chains. The peptides are then eluted with a gradient of increasing organic solvent, such as acetonitrile (B52724), mixed with an aqueous mobile phase, often containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). oup.comoup.comnih.govasm.org
The principle of separation is based on the hydrophobicity of the peptides. More hydrophobic peptides interact more strongly with the C18 stationary phase and thus require a higher concentration of the organic solvent to be eluted. This allows for the separation of the target peptide from more or less hydrophobic impurities, including deletion sequences and peptides with remaining protecting groups.
The selection of the column, gradient profile, and flow rate are optimized to achieve the best possible resolution. oup.com Fractions are collected as they elute from the column, and those containing the pure peptide, as determined by analytical HPLC, are pooled and lyophilized (freeze-dried) to obtain the final product as a stable powder. mdpi.com Purity is typically confirmed by analytical RP-HPLC and mass spectrometry. oup.comoup.com
Table 1: Example RP-HPLC Purification Parameters for PTH Analogs
| Parameter | Value/Condition | Source |
| Column | Vydac Everest C18 (250 x 22 mm, 10 μm) | oup.com |
| Mobile Phase A | 0.1% (v/v) TFA in water | oup.comoup.com |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile | oup.com |
| Gradient | 3%–40% (vol/vol) acetonitrile over a set time | oup.com |
| Flow Rate | Variable, e.g., 100 ml/min for preparative scale | oup.com |
| Detection | UV absorbance at 220 nm | doi.org |
This table presents a generalized set of parameters; specific conditions are optimized for each peptide.
Other Chromatographic Techniques
While RP-HPLC is the dominant purification method, other chromatographic techniques can be used as preliminary purification steps or for specific applications.
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. It can be used as an initial purification step to remove very large or very small impurities from the crude peptide mixture. For example, crude synthetic PTH peptides have been chromatographed on Sephadex G-50F as an early purification step. oup.comgoogle.com
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be a powerful tool for purifying peptides, especially when used in conjunction with RP-HPLC. Peptides are bound to a charged resin and then eluted by changing the pH or increasing the salt concentration of the mobile phase. tandfonline.comresearchgate.netnih.gov IEX can effectively separate peptides that are difficult to resolve by RP-HPLC alone.
Flash Chromatography: This is a rapid form of column chromatography that uses a slightly larger particle size stationary phase compared to HPLC. biotage.com While it may offer lower resolution, it allows for high sample loading and can be used as a preliminary clean-up step to enrich the target peptide before final polishing by preparative HPLC. biotage.com This can reduce the number of HPLC runs required and save time and solvent. biotage.com
Countercurrent Chromatography (CCC): This is a liquid-liquid chromatographic technique that does not use a solid support. tandfonline.com It can be useful for purifying peptides that may be insoluble in common HPLC solvents or that adsorb irreversibly to solid supports. tandfonline.com
The choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the Parathyroid Hormone (1-34), Arg(2)-. Often, a multi-step purification protocol combining two or more of these techniques is employed to achieve the desired product quality.
Advanced Analytical Characterization
The comprehensive characterization of synthetic peptides like Parathyroid Hormone (1-34), Arg(2)- is essential to ensure the correct molecular structure, purity, and biological function. A suite of advanced analytical techniques is employed to verify the integrity of the peptide at multiple levels, from its primary sequence to its three-dimensional conformation and in-vitro activity.
Mass Spectrometry (MS) for Molecular Mass and Integrity Confirmation
Mass spectrometry is a cornerstone technique for the verification of peptide synthesis, providing a direct and highly accurate measurement of the molecular mass. For Parathyroid Hormone (1-34) and its analogs, techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and electrospray ionization mass spectrometry (ESI-MS) are routinely used. oup.comdoi.org These methods confirm that the correct peptide was synthesized by matching the experimentally determined molecular weight with the theoretical calculated mass. For instance, the theoretical molecular weight of human PTH(1-34) is approximately 4117.7 g/mol . sigmaaldrich.com Mass spectrometry can also identify the presence of impurities or modifications, such as truncations or incomplete deprotection, that may have occurred during synthesis. oup.com Tandem mass spectrometry (MS/MS) can further be employed to sequence the peptide, confirming the correct order of amino acids. nih.gov
Table 1: Mass Spectrometry Data for PTH Analogs
| Compound | Technique | Observed Molecular Weight (Da) | Theoretical Molecular Weight (Da) | Reference |
| [Nle8,18,Tyr34]bPTH-(1-34)NH2 | ESI-MS | - | - | doi.org |
| [Bpa1,Nle8,18,Arg13,26,27,l-2-Nal23,Tyr34]bPTH-(1-34)NH2 | ESI-MS | - | - | doi.org |
| PTH(1-34) | MALDI-MS | - | - | oup.com |
| [Nle8, 21,Tyr34]rat (r) PTH-(1–34)NH2 | MALDI-MS | - | - | oup.com |
Amino Acid Analysis for Compositional Verification
Amino acid analysis (AAA) is a fundamental technique used to confirm the amino acid composition of a synthesized peptide. oup.com The peptide is first hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified, typically using chromatography. This analysis verifies that the relative ratios of the amino acids in the synthetic peptide match the expected composition based on its sequence. doi.orgoup.com This technique is crucial for confirming that the correct amino acids were incorporated during synthesis and for quantifying the peptide concentration in a solution. oup.com
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. nih.gov By measuring the differential absorption of left and right-circularly polarized light, CD spectroscopy can provide information about the percentage of α-helix, β-sheet, and random coil conformations within the peptide. nih.govuni-bayreuth.de For PTH(1-34) and its analogs, CD studies have shown that the peptide can adopt a helical structure, particularly in the presence of membrane-mimicking environments like trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) micelles. nih.govresearchgate.net These studies are critical for understanding how the peptide's conformation might change upon interaction with its receptor. nih.gov The helical content of PTH analogs can vary depending on the specific amino acid sequence and the solvent conditions. researchgate.netgoogleapis.com
Table 2: Secondary Structure Analysis of PTH Analogs by CD Spectroscopy
| Compound | Conditions | Helical Content (%) | Reference |
| hPTH(1-34) | Aqueous buffer | Predominantly disordered | researchgate.net |
| hPTH(1-34) | 20% Trifluoroethanol | Increased α-helix ratio | nih.govrcsb.org |
| hPTH(1-34) | 40% Trifluoroethanol | Helical regions at residues 3-12 and 17-26 | nih.gov |
| Mono- and bicyclic PTHrP(1-34) analogs | 30% Trifluoroethanol | ~80% | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information about peptides in solution. nih.govnih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign all the proton resonances and to determine through-space proximities between protons. nih.govnih.gov This information is then used in computational algorithms, like distance geometry and simulated annealing, to generate a family of structures representing the peptide's conformation in solution. nih.gov NMR studies of hPTH(1-34) have revealed the presence of two helical domains, typically connected by a flexible linker or turn region. rcsb.orgnih.govnih.gov These detailed structural insights are invaluable for understanding structure-activity relationships and for designing novel analogs with specific properties. nih.gov
Table 3: NMR Structural Features of hPTH(1-34)
| Technique | Conditions | Key Structural Features | Reference |
| 2D NMR | Aqueous solution | α-helix (residues 4-13 and 21-29), turn (residues 16-19) | nih.gov |
| 2D NMR | 20% Trifluoroethanol | Short NH2-terminal and longer COOH-terminal helix, defined loop (residues 14-17) | nih.govrcsb.org |
| 2D NMR | 40% Trifluoroethanol | Two helices (residues 3-12 and 17-26) | nih.gov |
Functional Purity Assessment (e.g., Cell-Based Assays for Activity)
Ultimately, the most important characteristic of a synthetic peptide analog is its biological activity. Functional purity is assessed using cell-based assays that measure the peptide's ability to bind to and activate its target receptor. nih.gov For PTH(1-34) and its analogs, this typically involves measuring the stimulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the PTH receptor 1 (PTH1R). oup.commdpi.com The potency of the analog is determined by generating a dose-response curve and calculating the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response. oup.com These assays confirm that the synthetic peptide not only has the correct structure but also adopts the correct conformation to interact productively with its receptor and elicit a biological response. nih.govphysiology.org Studies have shown that analogs like [Arg2]PTH-(1-34) can exhibit different signaling properties depending on the species of the PTH receptor. nih.gov
Table 4: Functional Activity of PTH Analogs
| Compound | Cell Line | Assay | Key Finding | Reference |
| [Arg2]PTH-(1-34) | ROS 17/2.8 (rat) | cAMP stimulation | Weak partial agonist | nih.gov |
| [Arg2]PTH-(1-34) | OK (opossum) | cAMP stimulation | Full agonist | nih.gov |
| PTH(1-34) | hFOB cells | cAMP induction | High bioactivity | mdpi.com |
| Bpa1-PTH-(1-34) | HEK-293/C-21 cells | Adenylyl cyclase stimulation | Similar potency to PTH-(1-34) | doi.org |
Comparative Academic Studies with Other Pth Analogs
Comparison with Native PTH(1-34)
The substitution of serine with arginine at position 2 in the PTH(1-34) peptide, creating parathyroid hormone (1-34), Arg(2)-, results in significant alterations in its biochemical and functional properties when compared to the native sequence. These differences are most pronounced in its interaction with the PTH1R, leading to divergent signaling profiles and cellular responses.
Differences in Receptor Binding Affinities and Dissociation Kinetics
The binding of PTH analogs to the PTH1R is a complex process influenced by the specific amino acid sequence of the ligand and the species origin of the receptor. Studies have revealed that parathyroid hormone (1-34), Arg(2)- exhibits distinct receptor binding characteristics compared to native PTH(1-34), particularly when interacting with PTH1R from different species.
The interaction of PTH ligands with the PTH1R is understood to occur via a two-site binding model. nih.gov The C-terminal portion of the ligand (residues 15-34) docks with the N-terminal extracellular domain of the receptor, contributing significantly to binding affinity. Subsequently, the N-terminal region of the ligand (residues 1-14) engages with the juxtamembrane region of the receptor, leading to receptor activation.
| Ligand | Receptor | Relative Binding Affinity/Activity | Reference |
|---|---|---|---|
| parathyroid hormone (1-34), Arg(2)- | Rat PTH1R | 7-fold higher affinity than for opossum PTH1R. Nearly as effective as PTH(1-34) in competitive binding. | nih.govnih.gov |
| parathyroid hormone (1-34), Arg(2)- | Opossum PTH1R | 37-fold weaker than PTH(1-34) in inhibiting radiolabeled PTH binding. | nih.gov |
| PTH(1-34) (native) | Rat PTH1R | High affinity. | nih.gov |
Divergence in Intracellular Signaling Pathway Activation Profiles
The substitution at position 2 in parathyroid hormone (1-34), Arg(2)- leads to a significant divergence in its ability to activate downstream intracellular signaling pathways compared to native PTH(1-34). This is most evident in the differential activation of the adenylyl cyclase (AC)/cyclic adenosine (B11128) monophosphate (cAMP) and phospholipase C (PLC)/protein kinase C (PKC) pathways.
Native PTH(1-34) is a full agonist for both the AC/cAMP and PLC/PKC pathways in cells expressing the PTH1R. nih.govoup.com However, studies have demonstrated that parathyroid hormone (1-34), Arg(2)- exhibits a striking signal-selective profile. In LLC-PK1 kidney cells stably expressing cloned rat PTH/PTHrP receptors, the [Arg2]human PTH-(1-34) analog failed to activate PLC, even while it significantly stimulated cAMP accumulation. nih.gov This indicates a clear uncoupling of the PLC signaling cascade by the Arg(2) modification in this cell type.
The differential signaling is also species-dependent. While it acts as a weak partial agonist for cAMP stimulation in cells with the rat PTH receptor, [Arg2]PTH-(1-34) behaves as a full cAMP agonist in cells with the opossum PTH receptor. nih.gov Specifically, with the cloned rat PTH receptor, [Arg2]PTH-(1-34) was found to be at least three orders of magnitude less potent in stimulating cAMP production than native PTH-(1-34). nih.gov This contrasts sharply with its full agonism at the opossum receptor.
The molecular basis for this divergence lies in the interaction between the N-terminal region of the ligand and the transmembrane domains of the PTH1R. Mutational analysis has identified specific residues in the extracellular ends of transmembrane helices 5 and 6 of the rat PTH1R that determine the signaling specificity of [Arg2]PTH-(1-34). nih.gov These findings underscore how a single amino acid substitution can dramatically alter the signaling output of the PTH1R, shifting the balance between different intracellular cascades.
| Ligand | Receptor/Cell Line | cAMP Pathway Activation | PLC Pathway Activation | Reference |
|---|---|---|---|---|
| parathyroid hormone (1-34), Arg(2)- | Rat PTH1R (LLC-PK1 cells) | Significantly stimulated. | Failed to activate. | nih.gov |
| parathyroid hormone (1-34), Arg(2)- | Rat PTH1R (COS-7 cells) | Weak partial agonist; at least 1000-fold less potent than PTH(1-34). | Not reported. | nih.gov |
| parathyroid hormone (1-34), Arg(2)- | Opossum PTH1R (COS-7 cells) | Full agonist; only 11-fold weaker than PTH(1-34). | Not reported. | nih.gov |
| PTH(1-34) (native) | PTH1R (general) | Full agonist. | Full agonist. | nih.govoup.com |
Distinctions in Cellular Responses in Preclinical Models
The distinct signaling profiles of parathyroid hormone (1-34), Arg(2)- compared to native PTH(1-34) are expected to translate into different cellular responses in preclinical models, particularly in bone cells like osteoblasts. While direct, extensive preclinical data on the specific effects of the Arg(2) analog on osteoblast proliferation and differentiation are limited, inferences can be drawn from its known signaling properties.
The anabolic effects of intermittent PTH(1-34) administration on bone are well-established and are thought to be mediated by a complex interplay of signaling pathways that ultimately regulate osteoblast proliferation, differentiation, and survival. nih.gov PTH(1-34) has been shown to stimulate osteoblast proliferation and differentiation, leading to increased bone formation. nih.govfrontiersin.org
Given that parathyroid hormone (1-34), Arg(2)- fails to activate the PLC pathway in rat cells, it is plausible that its effects on osteoblasts in rat models would be different from those of native PTH(1-34). nih.gov The PLC pathway is known to be involved in some of the cellular responses to PTH, and its absence could alter the balance of osteoblast activity. For example, while the cAMP-PKA pathway is considered central to the anabolic effects of PTH, some studies suggest that PKC activation, downstream of PLC, can also play a role in osteoblastic cell proliferation. mdpi.com
The species-specific activity of parathyroid hormone (1-34), Arg(2)- further complicates predictions of its in vivo effects. Its weak agonism for cAMP in rat cells suggests it might have a blunted anabolic effect in rat models compared to native PTH(1-34). nih.gov Conversely, its full agonism in opossum kidney cells suggests it could be more active in species with a similarly responsive receptor. nih.gov Without direct comparative preclinical studies on bone formation markers, histomorphometry, and biomechanical testing, the precise nature of the distinctions in cellular responses remains an area for further investigation.
Comparison with PTH-Related Protein (PTHrP) Fragments
PTHrP and PTH share the same receptor, the PTH1R, and exhibit significant homology in their N-terminal regions, which are responsible for receptor activation. physiology.org Despite this, the two hormones play distinct physiological roles. This section compares parathyroid hormone (1-34), Arg(2)- with fragments of PTHrP, focusing on their receptor interactions and cellular signaling.
Analysis of Shared and Distinct Receptor Interaction Mechanisms
Both PTH(1-34) and PTHrP(1-34) interact with the PTH1R through a conserved two-site binding mechanism. nih.gov The C-terminal domains (residues 15-34) of both peptides serve as the primary binding domain, interacting with the N-terminal extracellular domain of the receptor. physiology.org This interaction is followed by the binding of the N-terminal domain (residues 1-14) to the juxtamembrane region of the receptor, which triggers signal transduction. nih.gov
Despite this shared mechanism, there are subtle but important differences in their receptor interactions. For instance, PTH(1-34) and PTHrP(1-36) exhibit different affinities for the R^0 and R^G conformational states of the PTH1R. nih.gov PTH(1-34) has a higher affinity for the R^0 state than PTHrP(1-36), which is thought to contribute to the more sustained signaling observed with PTH(1-34). nih.gov
While there are no direct studies comparing the receptor interaction of parathyroid hormone (1-34), Arg(2)- with PTHrP fragments, some inferences can be made. The Arg(2) substitution is in the N-terminal activating domain of the peptide. This is the region that shows high homology between PTH and PTHrP. The fact that this single amino acid change in parathyroid hormone (1-34), Arg(2)- dramatically alters its signaling capacity, particularly its ability to activate PLC and its agonist/antagonist behavior at the rat PTH1R, suggests a distinct interaction with the juxtamembrane region of the receptor compared to both native PTH(1-34) and, by extension, PTHrP(1-34). nih.govphysiology.org The region around residue 2 is critical for receptor activation, and the introduction of a bulky, charged arginine residue likely alters the precise conformational changes induced in the receptor upon binding, leading to a different signaling outcome.
Differential Effects on Signaling and Cellular Outcomes
The differences in receptor interaction between PTH and PTHrP analogs translate into distinct signaling profiles and cellular outcomes. Native PTH(1-34) generally elicits a more sustained cAMP response compared to PTHrP(1-36), which is attributed to its higher affinity for the R^0 receptor conformation and slower dissociation rate. nih.govoup.com This can lead to differential regulation of gene expression in target cells like osteoblasts. nih.gov
Parathyroid hormone (1-34), Arg(2)-, with its unique signaling properties, would be expected to have effects that are different from both native PTH(1-34) and PTHrP fragments. Its inability to activate the PLC pathway in rat cells is a major point of divergence. nih.gov Both native PTH(1-34) and PTHrP(1-34) are capable of activating both the cAMP and PLC pathways, although the relative potency may vary. nih.govphysiology.org The lack of PLC activation by the Arg(2) analog suggests that cellular processes dependent on this pathway, such as certain aspects of osteoblast function, would be differentially affected by this analog compared to PTHrP.
In primary calvarial osteoblasts, PTH(1-34) has been shown to promote a more robust cAMP response than PTHrP(1-36). nih.gov Given that parathyroid hormone (1-34), Arg(2)- is a weak partial agonist for cAMP in rat osteosarcoma cells, its ability to stimulate cAMP-dependent gene expression in these cells would likely be significantly lower than that of both native PTH(1-34) and PTHrP(1-36). nih.gov The ultimate cellular outcomes, such as the balance between bone formation and resorption, would depend on the complex integration of these altered signaling pathways. Without direct comparative studies, the precise nature of these differential effects remains speculative but highlights the potential for developing signal-selective PTH analogs with tailored therapeutic profiles.
Comparison with Other Synthetically Modified PTH Analogs
The substitution of the native valine at position 2 with arginine results in a PTH analog with unique and informative biological characteristics. These properties are best understood when compared directly with other analogs where substitutions have been systematically introduced.
Exploring the Impact of Diverse Substitutions on Biological Activity
The biological activity of PTH analogs is profoundly influenced by amino acid substitutions, especially within the first few residues of the N-terminus. The replacement of the native valine at position 2 with arginine creates an analog, [Arg(2), Tyr(34)]hPTH(1-34)NH2, that exhibits distinct behavior depending on the cellular context and the species of the PTH receptor.
In rat osteosarcoma (ROS 17/2.8) cells, which are rich in PTH receptors, the [Arg(2)] analog acts as a weak partial agonist. nih.govresearchgate.net Despite binding effectively to the receptor, with a dissociation constant (Kd) of 31 ± 10 nM, its ability to stimulate cyclic AMP (cAMP), a key second messenger in PTH signaling, is significantly diminished compared to the native hormone. nih.govresearchgate.net This partial agonism is so weak that in some contexts, it functions as an in vitro antagonist, nearly as potent as the well-characterized antagonist PTH(3-34). nih.gov
Conversely, when tested in opossum kidney (OK) cells, the same [Arg(2)]PTH analog behaves as a full agonist, effectively stimulating cAMP production. nih.gov This striking difference highlights that the activation domains of the PTH receptors in these two cell types are different, and that the Arg(2) substitution is a sensitive probe for these structural distinctions. nih.govoup.com Further studies using cloned rat and opossum PTH receptors expressed in COS-7 cells confirmed these findings. [Arg(2)]PTH-(1-34) bound to the rat PTH receptor with a 7-fold higher affinity than to the opossum receptor, yet it was a much weaker agonist with the rat receptor. oup.com
This contrasts with other substitutions. For instance, modifying position 4 with alanine (B10760859) ([Ala(4),Tyr(34)]hPTH(1-34)NH2) leads to a drastic 100-fold reduction in binding affinity, underscoring the importance of the native glutamic acid at this position for receptor binding. nih.gov The table below summarizes the comparative biological activities of these N-terminally modified analogs in ROS 17/2.8 cells.
| Compound Name | Receptor Binding (Kd, nM) | Biological Activity (cAMP Stimulation) |
| [Tyr(34)]hPTH(1-34)NH2 | 4 ± 1 | Full Agonist |
| [Arg(2), Tyr(34)]hPTH(1-34)NH2 | 31 ± 10 | Weak Partial Agonist / Antagonist |
| [Ala(4), Tyr(34)]hPTH(1-34)NH2 | 653 ± 270 | Significantly Reduced Activity |
| hPTH(3-34) | - | Antagonist |
Data sourced from mutational analysis in ROS 17/2.8 cells. nih.govresearchgate.net
Structure-Activity Lessons from Analog Series
The study of analog series, including those with modifications at position 2, provides valuable lessons on the structure-activity relationship of PTH. The N-terminal residues 1-4 are highly conserved and critical for biological function. nih.gov The differential activity of [Arg(2)]PTH-(1-34) between rat and opossum receptors demonstrates that subtle changes in the ligand can unmask functional differences in the receptor's transmembrane domain. physiology.orgphysiology.org
Research using rat/opossum PTH receptor chimeras has pinpointed the membrane-spanning region of the receptor as the contributor to the varied responses to the [Arg(2)] analog. oup.com Specifically, three amino acid differences in or near the extracellular ends of transmembrane domains V and VI were identified as key determinants for the specific binding and signaling of [Arg(2)]PTH-(1-34). oup.com This indicates that the side chain of the amino acid at position 2 of the hormone interacts directly with this region of the receptor to trigger activation. When valine is present, it productively engages both receptor types. When arginine is substituted, its distinct chemical properties (larger, positively charged) lead to a productive, activating interaction with the opossum receptor but a non-activating or weakly activating (antagonistic) interaction with the rat receptor.
Comparing the [Arg(2)] analog to others further refines this understanding. For example, the antagonist action of [Arg(2)]-PTH(1-34) is reminiscent of that seen with a PTHrP analog substituted with para-benzoyl-l-phenylalanine (Bpa) at position 2. oup.comoup.com However, the antagonist efficacy of the [Arg(2)] analog is dependent on the receptor species, a trait not shared by the Bpa-2-PTHrP analog. oup.comoup.com This suggests that while the general region of interaction is similar, the specific molecular contacts and their consequences for receptor conformation are highly dependent on the precise nature of both the ligand's side chain and the receptor's binding pocket.
These studies collectively demonstrate that the N-terminal amino acids of PTH are not just a simple "on" switch but are involved in a sophisticated handshake with the receptor's transmembrane domain, where the identity of each residue can fine-tune the resulting signal from full agonism to partial agonism or even antagonism. The [Arg(2)]PTH(1-34) analog has been an invaluable tool in dissecting this complex interaction.
Future Directions and Emerging Research Avenues for Parathyroid Hormone 1 34 , Arg 2
Elucidating Novel or Atypical Signaling Modalities (e.g., endosomal signaling)
The classical view of GPCR signaling confined to the plasma membrane has been expanded by the discovery of sustained signaling from intracellular compartments, such as endosomes. nih.govnih.gov For the PTH1R, it is now understood that some ligands induce transient cyclic AMP (cAMP) responses at the cell surface, while others, like the native PTH, trigger prolonged cAMP signaling from endosomes. nih.govnih.gov This sustained endosomal signaling is dependent on β-arrestin, which acts as a scaffold to maintain the receptor in an active state. nih.gov
The modification at position 2 in PTH(1-34), Arg(2)- could influence the kinetics of receptor internalization and the stability of the ligand-receptor complex within the endosome, thereby modulating the duration and intensity of the endosomal signal. Future investigations will likely focus on:
Trafficking and Signaling Kinetics: Directly comparing the internalization rates and endosomal signaling profiles of PTH(1-34) and PTH(1-34), Arg(2)- using advanced live-cell imaging techniques.
Role of β-arrestins: Investigating how the Arg(2) modification affects the recruitment and conformation of β-arrestin isoforms, and how this in turn dictates the endosomal signaling output. nih.gov
Downstream Effector Engagement: Exploring whether endosomal signaling initiated by PTH(1-34), Arg(2)- engages a different subset of downstream effector proteins compared to plasma membrane signaling, leading to distinct cellular outcomes.
Advanced Structural Characterization of Ligand-Receptor Complexes
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided unprecedented, high-resolution structures of the PTH1R in complex with its ligands and G proteins. nih.govrcsb.orgzju.edu.cn These structures have revealed the extended helical conformation of the bound peptide, with its N-terminus deeply inserted into the receptor's transmembrane domain (TMD). nih.gov This insertion is critical for inducing the conformational changes required for G protein coupling and receptor activation. nih.gov
High-Resolution Complex Structure: Determining the cryo-EM structure of PTH(1-34), Arg(2)- bound to the PTH1R. This will provide a direct structural basis for its altered signaling properties.
Conformational Dynamics: Employing techniques like nuclear magnetic resonance (NMR) spectroscopy and computational simulations to probe the conformational dynamics of the PTH(1-34), Arg(2)--PTH1R complex. nih.gov This could reveal how the Arg(2) modification influences the flexibility of the ligand and the receptor's extracellular and transmembrane domains. nih.gov
Comparative Structural Analysis: Comparing the structure of the PTH(1-34), Arg(2)--PTH1R complex with existing structures of the receptor bound to other ligands will highlight the specific structural rearrangements responsible for its unique signaling profile.
Development of Biased Agonists and Antagonists Based on Arg(2) Insights
The observation that PTH(1-34), Arg(2)- exhibits different signaling properties in rat versus opossum cells, acting as a weak partial agonist in the former and a full agonist in the latter, was an early indication of biased agonism at the PTH1R. nih.gov This biased signaling, where a ligand preferentially activates one signaling pathway over another (e.g., Gs-cAMP versus β-arrestin), is a key area of modern pharmacology. nih.gov The insights gained from studying PTH(1-34), Arg(2)- can be leveraged to design novel biased ligands with tailored therapeutic effects.
Future efforts in this area will likely involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the N-terminus of PTH(1-34) based on the Arg(2) substitution to create a library of analogs with varying degrees of bias towards specific signaling pathways.
Targeting Specific Receptor Conformations: The PTH1R can exist in different conformational states (e.g., R0 and RG), which can be selectively targeted by different ligands to produce distinct signaling outcomes. oup.compnas.org The Arg(2) modification could influence the ligand's preference for one conformation over another, and this can be exploited to develop conformation-selective drugs.
Development of Pathway-Specific Antagonists: By understanding how PTH(1-34), Arg(2)- engages the receptor to produce a partial agonist response, it may be possible to design antagonists that specifically block certain signaling pathways while leaving others unaffected.
Integration of Computational and Experimental Approaches for Peptide Design
The rational design of novel PTH analogs with desired properties is greatly enhanced by the integration of computational modeling and experimental validation. pku.edu.cn Homology modeling and molecular dynamics simulations can provide valuable insights into ligand-receptor interactions and guide the design of new peptides. pku.edu.cn
The future of peptide design in this field will rely on a synergistic approach:
In Silico Screening: Using computational docking and simulation to predict the binding and signaling properties of a large number of virtual PTH(1-34), Arg(2)--based analogs.
Experimental Validation: Synthesizing and testing the most promising candidates from in silico screening in cell-based assays to validate the computational predictions.
Iterative Refinement: Using the experimental data to refine the computational models, leading to a more accurate and predictive design cycle. This iterative process will accelerate the discovery of new biased agonists and antagonists with improved therapeutic profiles.
Investigation of Long-Term Molecular and Cellular Effects in Specialized Models
While acute signaling events are well-studied, the long-term molecular and cellular consequences of continuous or intermittent exposure to PTH(1-34), Arg(2)- are less understood. Investigating these effects in more physiologically relevant, specialized cell models is a critical next step.
Future research should focus on:
Osteoblast and Osteocyte Models: Examining the long-term effects of PTH(1-34), Arg(2)- on osteoblast differentiation, survival, and function, as well as on the intricate signaling networks within osteocytes. nih.govoup.com This could reveal novel mechanisms underlying the anabolic effects of PTH.
Gene Expression Profiling: Performing transcriptomic and proteomic analyses to identify the long-term changes in gene and protein expression induced by PTH(1-34), Arg(2)- in bone cells.
Epigenetic Modifications: Investigating whether long-term exposure to PTH(1-34), Arg(2)- leads to stable epigenetic changes that influence cellular memory and responsiveness to subsequent stimuli.
Exploring the Role of Arg(2)-Modified Peptides as Research Tools for Receptor Biology
PTH(1-34), Arg(2)- and other similarly modified peptides are invaluable tools for dissecting the fundamental mechanisms of PTH1R biology. Their unique properties allow researchers to probe specific aspects of receptor activation and signaling that are not accessible with the native ligand alone.
Future applications of these peptides as research tools include:
Mapping Ligand-Receptor Interaction Sites: Using photoaffinity labeling and cross-linking studies with Arg(2)-modified peptides to precisely map the contact points between the N-terminus of the ligand and the transmembrane domain of the receptor. physiology.org
Probing Allosteric Modulation: Investigating how the Arg(2) modification influences the allosteric regulation of the PTH1R by ions like Ca2+ or other small molecules. acs.org
Dissecting Receptor Dimerization: Exploring the role of the N-terminal modifications in PTH1R dimerization and how this affects signaling output.
Identification of Additional Receptor Interaction Sites or Modulatory Proteins
The signaling output of the PTH1R is not solely determined by the ligand and the receptor itself. It can be modulated by interactions with other proteins, such as receptor activity-modifying proteins (RAMPs). nih.gov These interactions can alter ligand binding, G protein coupling, and downstream signaling.
Future research in this area will aim to:
Identify Novel Interacting Proteins: Using proteomic approaches to identify new proteins that interact with the PTH1R, particularly in a ligand-dependent manner.
Characterize the Role of RAMPs: Further investigating how RAMPs modulate the signaling of PTH(1-34), Arg(2)- and other biased agonists at the PTH1R. nih.gov
Explore Allosteric Binding Pockets: Searching for novel allosteric binding sites on the PTH1R that could be targeted by small molecules to modulate the receptor's response to Arg(2)-modified peptides. nih.gov
Table of Compounds
Q & A
Q. What structural features of parathyroid hormone (1-34) contribute to its receptor binding and activation?
Parathyroid hormone (1-34) adopts an extended helical conformation, as revealed by its 0.9-Å resolution crystal structure. The N-terminal region (residues 1-14) binds to the receptor's extracellular N-domain, while residues 15-34 interact with the transmembrane J-domain, stabilizing receptor activation. Mutagenesis studies show that residues 1-6 are critical for cAMP signaling, while residues 28-34 enhance binding affinity .
Q. What in vivo models are appropriate for evaluating the osteogenic effects of PTH(1-34)?
Rodent models are widely used:
- Ovariectomized rats : Subcutaneous administration (40 μg/kg/day) increases trabecular bone volume and cortical thickness .
- Closed fracture models in mice : Daily PTH(1-34) injections (25–40 μg/kg) accelerate callus mineralization and woven-to-lamellar bone transition .
- Postmenopausal osteoporosis models : Human trials (20–40 μg/day) demonstrate dose-dependent increases in lumbar spine bone mineral density (BMD) .
Q. What methodological considerations are critical when designing radioimmunoassays (RIAs) for PTH(1-34) fragments in plasma?
- Antiserum specificity : Use antisera pre-adsorbed with C-terminal fragments (e.g., 53-84) to avoid cross-reactivity with inactive metabolites .
- Sample handling : EDTA plasma is preferred to prevent proteolytic degradation.
- Validation : Include gel filtration chromatography to differentiate intact PTH(1-84) from fragments lacking the bioactive N-terminus .
Q. How do clinical trials demonstrate the efficacy of PTH(1-34) in reducing fracture risk in osteoporosis?
In a pivotal trial (N=1,637 postmenopausal women), 20 μg/day PTH(1-34) reduced vertebral fracture risk by 65% (RR=0.35) and nonvertebral fractures by 53% (RR=0.47) over 21 months. Bone mineral density increased by 9% (lumbar spine) and 3% (femoral neck). The 40 μg/day dose showed similar efficacy but higher side-effect rates .
| Parameter | 20 μg/day | 40 μg/day | Placebo |
|---|---|---|---|
| Vertebral Fractures | 5% | 4% | 14% |
| Nonvertebral Fractures | 3% | 3% | 6% |
| Lumbar Spine BMD Δ | +9% | +13% | 0% |
Advanced Research Questions
Q. How does the two-step binding mechanism of PTH(1-34) to its receptor influence experimental design in kinetic studies?
PTH(1-34) binds the PTH receptor (PTH1R) via a sequential mechanism:
Fast association (τ ≈ 140 ms): N-terminal binding to the receptor's extracellular N-domain.
Slow conformational change (τ ≈ 1 s): J-domain engagement triggers receptor activation.
FRET-based sensors (e.g., PTHR-CFP/YFP) are critical for real-time monitoring. Experimental designs must account for these kinetics when measuring cAMP production or β-arrestin recruitment .
Q. How do structural modifications in PTH fragments (e.g., 8-34 vs. 1-34) affect functional outcomes in bone metabolism studies?
- PTH(1-34) : Full agonism at PTH1R, stimulating osteoblast activity and bone formation.
- PTH(8-34) : Acts as a partial agonist/antagonist. Lacking residues 1-7, it binds the J-domain but fails to activate cAMP signaling, making it useful for dissecting receptor subdomains .
- Biotinylated PTH(1-34) : Enables affinity purification of hormone-receptor complexes for structural studies .
Q. What molecular techniques resolve discrepancies between immunoreactivity and bioactivity in PTH assays?
- Immunoaffinity chromatography : Isolate bioactive N-terminal fragments from C-terminal metabolites.
- Bioassays : Compare cAMP responses in HEK293-PTH1R cells with RIA results to identify non-functional immunoreactive fragments .
- Mass spectrometry : Quantify intact PTH(1-34) vs. truncated forms in plasma .
Q. What are the implications of PTH(1-34)'s crystal structure for developing receptor-specific analogs?
The helical dimer structure of PTH(1-34) reveals two interaction sites:
Q. How do FRET-based approaches elucidate real-time PTH-PTH receptor interactions?
FRET between tetramethyl-rhodamine-labeled PTH(1-34) and GFP-tagged receptor domains enables subsecond resolution of binding events in live cells. This technique confirmed the two-step binding mechanism and identified allosteric modulators that alter receptor conformation .
Q. How does PTH(1-34) enhance fracture healing in preclinical models?
- Mechanism : Upregulates Wnt/β-catenin and RANKL/OPG pathways, promoting osteoblast differentiation and callus remodeling.
- Dosing : 25 μg/kg/day in mice increases callus volume by 40% and mechanical strength by 60% vs. controls .
- Combination therapies : Co-administration with nano-hydroxyapatite scaffolds synergistically enhances bone regeneration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
